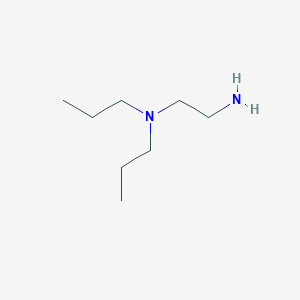

N1,N1-ジプロピルエタン-1,2-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1,N1-Dipropylethane-1,2-diamine is a chemical compound that serves as a significant building block in the synthesis of various agrochemicals, pharmaceuticals, and organic materials. Its structural flexibility allows for the differentiation of nitrogens and supports diverse substitution patterns essential for chemical synthesis.

Synthesis Analysis

The synthesis of N1,N1-Dipropylethane-1,2-diamine and its derivatives often involves complex chemical reactions aiming to introduce specific functionalities. For instance, a synthesis approach was reported for a mono-protected C-deuterated ethylenediamine synthon from ethylene oxide, showcasing the compound's versatility in chemical modifications (Yang, Hong, & Bonnesen, 2012).

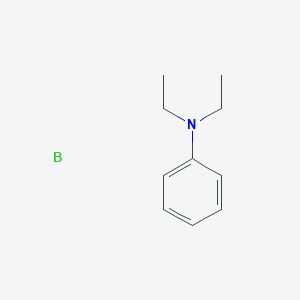

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane, closely related to N1,N1-Dipropylethane-1,2-diamine, has been studied using gas-phase electron diffraction, revealing predominantly antiperiplanar conformations and significant geometrical parameters like bond lengths and angles, providing insight into the structural characteristics of these compounds (Shen, 1998).

Chemical Reactions and Properties

Chemical reactions involving N1,N1-Dipropylethane-1,2-diamine derivatives highlight the compound's role in forming complex molecular architectures. For example, its use in creating C2-symmetric diamines via organocatalytic asymmetric Mannich reactions demonstrates its importance in synthesizing biologically active natural products and chiral molecular catalysts (Kano, Sakamoto, Akakura, & Maruoka, 2012).

科学的研究の応用

ドーパミン受容体作動薬

この化合物は、ドーパミン受容体作動薬として研究されてきました . ある研究では、2-(ジ-n-プロピルアミノ)エチルアミンの誘導体であるRDS-127という化合物が、中枢性の中介による心臓血管作用を有することが判明しました . この研究では、RDS-127は、正常血圧の麻酔されたラットで用量依存的な徐脈を生じることがわかりました .

レム睡眠抑制

この化合物のもう1つの興味深い用途は、睡眠研究の分野です . ある研究では、2-(ジ-n-プロピルアミノ)エチルアミンはレム睡眠と呼吸運動を抑制することがわかった . これは、5-HT(1A)受容体作動薬である8-ヒドロキシ-2-(ジ-n-プロピルアミノ)テトラリン(8-OH-DPAT)を使用してレム睡眠活性ニューロンを選択的にサイレンシングすることによって達成されました .

化学合成

N1,N1-ジプロピルエタン-1,2-ジアミンは、化学合成にも使用されます . これは、いくつかの化学サプライヤーから購入できるため、さまざまな化学反応や合成プロセスで使用されていることを示しています <a aria-

作用機序

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Safety and Hazards

“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

将来の方向性

特性

IUPAC Name |

N',N'-dipropylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 |

Source

|

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14165-22-1 |

Source

|

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)